![molecular formula C15H24O4 B14407188 Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate CAS No. 81842-07-1](/img/structure/B14407188.png)
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1,4-dioxaspiro[45]dec-7-en-8-yl)pentanoate is a chemical compound with a unique spirocyclic structure This compound contains a spiro[45]decane ring system fused with a 1,4-dioxane ring, making it an interesting subject for various chemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or spirocyclic compounds.
Applications De Recherche Scientifique
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is not fully understood. its reactivity is primarily due to the presence of the ester functional group and the spirocyclic structure, which can interact with various molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A structurally related compound with similar reactivity.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Another spirocyclic compound with boronic acid functionality.
Uniqueness
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is unique due to its specific ester functional group and the length of the pentanoate chain, which can influence its reactivity and potential applications. The combination of the spirocyclic structure and the ester group makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
81842-07-1 |
|---|---|
Formule moléculaire |
C15H24O4 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate |
InChI |
InChI=1S/C15H24O4/c1-2-17-14(16)6-4-3-5-13-7-9-15(10-8-13)18-11-12-19-15/h7H,2-6,8-12H2,1H3 |
Clé InChI |
OUEOGEQPSGOVPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCC1=CCC2(CC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


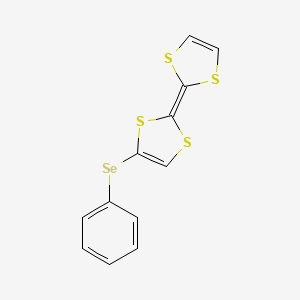
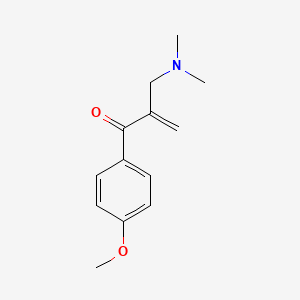
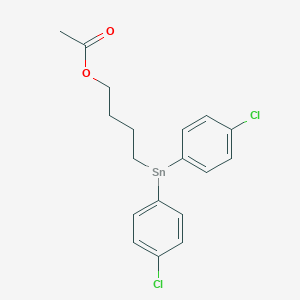
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
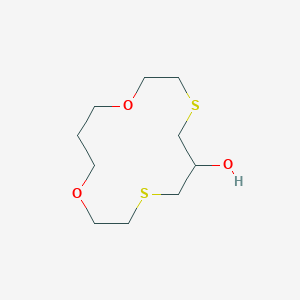
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
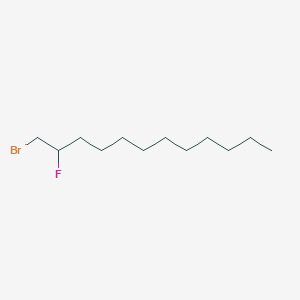
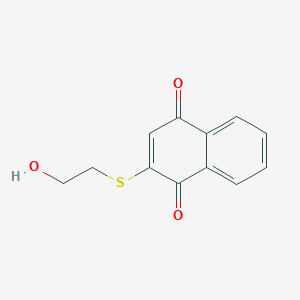

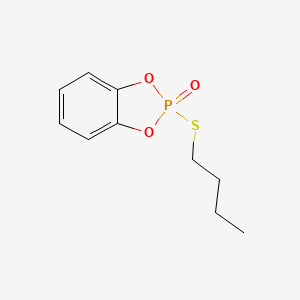
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
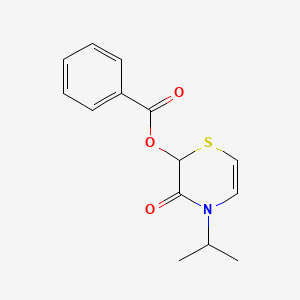

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
